

# NBI-35965 Technical Support Center: Solubility and Vehicle Preparation

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Compound of Interest		
Compound Name:	NBI-35965	
Cat. No.:	B8022463	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of **NBI-35965**. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

#### **Solubility Data**

**NBI-35965** is available as a hydrochloride salt, which influences its solubility characteristics. The following table summarizes its solubility in common laboratory solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
Water	100	43.78	
DMSO	100	43.78	

Note: The molecular weight of **NBI-35965** hydrochloride is 437.79 g/mol . Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when preparing solutions.

## **Vehicle Preparation Protocols for In Vivo Studies**



#### Troubleshooting & Optimization

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The selection of an appropriate vehicle is critical for the successful administration of **NBI-35965** in animal models. Below are examples of vehicles that have been used in published studies.



Administration Route	Vehicle Composition	Preparation Notes	Reference
Oral (gavage)	5% D-mannitol in water	Dissolve D-mannitol in water before adding NBI-35965.	[1]
Oral (gavage)	0.5% Carboxymethylcellulos e sodium (CMC Na) in water	To prepare a 0.5% CMC Na solution, dissolve 0.5 g of CMC Na in 100 mL of ddH <sub>2</sub> O. Then, add the powdered NBI-35965 to the desired concentration to form a suspension.	[1]
Intravenous (i.v.) / Subcutaneous (s.c.)	Saline (0.9% NaCl)	Prepare saline by dissolving 0.9 g of sodium chloride in 100 mL of ddH <sub>2</sub> O. NBI-35965 hydrochloride's water solubility makes saline a suitable vehicle for parenteral routes.	[1]
Co-solvent System (e.g., for injection)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	First, dissolve NBI- 35965 in DMSO. Then, add PEG300 and mix until clear. Add Tween 80 and mix. Finally, add saline to the final volume.	[1]
Lipid-based Vehicle (e.g., for injection)	10% DMSO, 90% Corn Oil	Dissolve NBI-35965 in DMSO first. Then, add the corn oil and mix thoroughly to create a	[1]



clear solution or a uniform suspension.

#### **Troubleshooting Guide**

This section addresses common issues that may arise when handling NBI-35965.

Issue 1: Compound precipitates out of aqueous solution.

- Question: I dissolved NBI-35965 hydrochloride in water, but it crashed out when I added it to my phosphate-buffered saline (PBS) at physiological pH. What happened?
- Answer: NBI-35965 is a hydrochloride salt and is described as "water-soluble," which
  typically implies good solubility at acidic pH.[2] When the pH of the solution is raised, for
  example, by adding it to a neutral or alkaline buffer like PBS (pH 7.4), the compound may
  convert to its free base form, which is likely less soluble, causing it to precipitate.
  - Solution 1: pH Adjustment. Check the pH of your final solution. If it is neutral or basic, consider lowering the pH with a small amount of dilute HCl to keep the compound protonated and soluble.
  - Solution 2: Use a Co-solvent System. For in vitro assays in buffered media, consider preparing a concentrated stock solution in DMSO and then diluting it into your assay medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experimental system.
  - Solution 3: Use a Different Vehicle. For in vivo studies, if direct dissolution in saline is problematic, consider using one of the co-solvent or suspension formulations listed in the vehicle preparation table.

Issue 2: Difficulty achieving a high concentration in a non-DMSO solvent for in vivo studies.

- Question: I need to administer a high dose of NBI-35965, but I'm having trouble dissolving it
  in saline at the required concentration.
- Answer: While NBI-35965 hydrochloride is soluble in water, achieving very high concentrations may be challenging.



- Solution 1: Gentle Warming and Sonication. Gentle warming (e.g., to 37°C) and brief sonication can help to increase the rate of dissolution. However, be cautious about the stability of the compound at elevated temperatures for extended periods.
- Solution 2: Co-solvent Formulations. For high-concentration dosing, using a co-solvent system is often necessary. The formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is designed for poorly soluble compounds.[1]
- Solution 3: Suspension. If a true solution is not required, you can prepare a micronized suspension in a vehicle like 0.5% CMC Na. Ensure the suspension is uniform before each administration.[1]

### Frequently Asked Questions (FAQs)

Q1: How should I store **NBI-35965** powder and stock solutions? A1: The powdered form of **NBI-35965** hydrochloride should be stored desiccated at room temperature. For stock solutions, it is recommended to store them at -20°C or -80°C. In solvent, the stability is generally cited as 1 month at -20°C and 6 months at -80°C.[1]

Q2: Is **NBI-35965** cell-permeable? A2: Yes, **NBI-35965** is described as orally active and brain-penetrant, which indicates that it can cross cell membranes.[3]

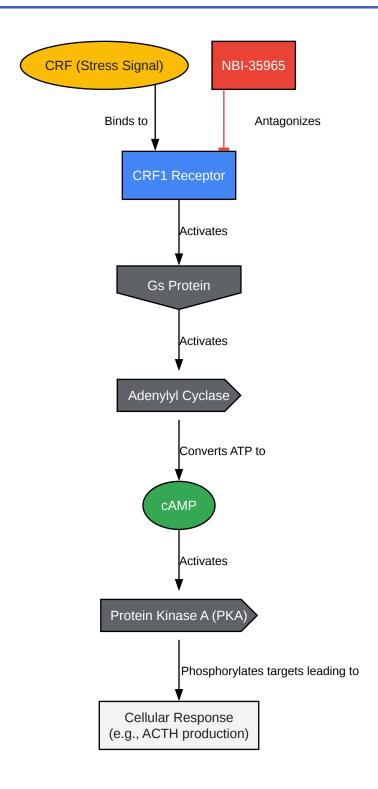
Q3: What is the mechanism of action of **NBI-35965**? A3: **NBI-35965** is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[2] It has a high affinity for CRF1 (Ki of approximately 4 nM) and very low affinity for CRF2 (Ki > 10,000 nM). By blocking the CRF1 receptor, it inhibits downstream signaling pathways, such as cAMP accumulation and the production of adrenocorticotropic hormone (ACTH).

#### **Experimental Workflows and Signaling Pathways**

Below are diagrams illustrating key experimental workflows and the relevant signaling pathway for **NBI-35965**.

Caption: Decision workflow for **NBI-35965** vehicle preparation.





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Caption: Simplified CRF1 receptor signaling pathway showing the inhibitory action of **NBI-35965**.



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